

In-Depth Technical Guide to Acid Blue 113

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Compound of Interest

Compound Name: Acid Blue 113

Cat. No.: B1203103

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of **Acid Blue 113**, a diazo dye with significant applications in the textile industry and various research fields. This document outlines its molecular characteristics, synthesis, and key analytical methodologies.

Core Molecular Information

Acid Blue 113, with the Colour Index number 26360, is a water-soluble anionic dye. Its chemical structure features two azo (-N=N-) groups, which are responsible for its characteristic color.

Molecular Formula: $C_{32}H_{21}N_5Na_2O_6S_2$

The presence of two sulfonate groups imparts significant water solubility to the molecule and allows it to be classified as an acid dye.

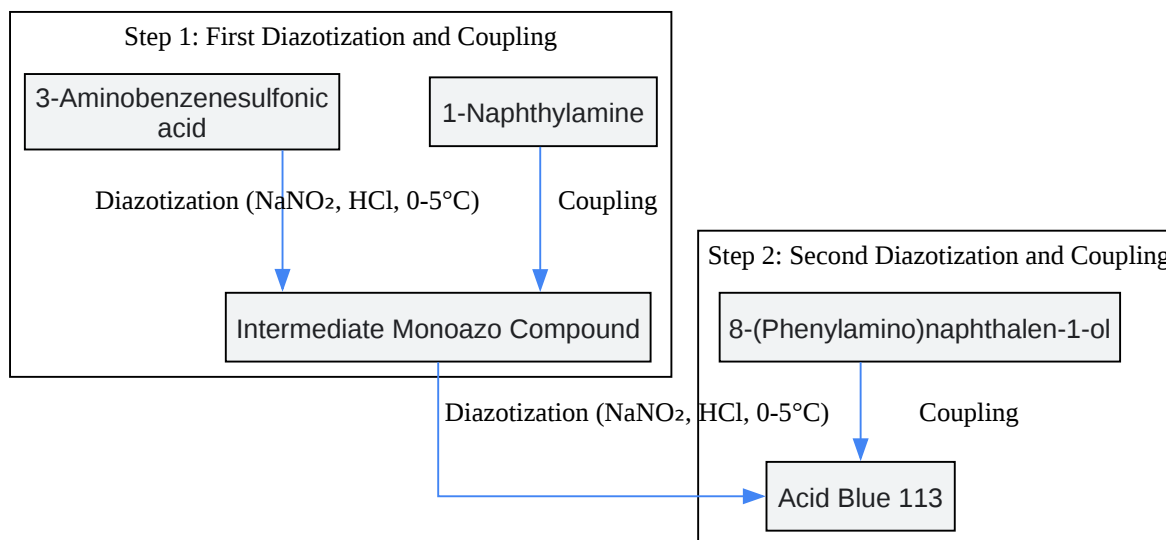
Quantitative Data Summary

The key quantitative parameters of **Acid Blue 113** are summarized in the table below for easy reference and comparison.

Property	Value	References
Molecular Formula	C ₃₂ H ₂₁ N ₅ Na ₂ O ₆ S ₂	[1]
Molecular Weight	681.65 g/mol	[1]
CAS Number	3351-05-1	[1]
Appearance	Dark blue or green-black powder	[1]
Maximum Absorption (λ _{max})	566 nm (in H ₂ O)	
Molar Extinction Coefficient (ε)	≥18,000 L mol ⁻¹ cm ⁻¹ at 563-569 nm	
Solubility	Soluble in water (purple), ethanol (violet-blue); slightly soluble in acetone; insoluble in other organic solvents.	

Synthesis Pathway and Experimental Protocols

The synthesis of **Acid Blue 113** is a multi-step process involving sequential diazotization and azo coupling reactions. The overall workflow is depicted in the diagram below.



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Synthesis workflow for **Acid Blue 113**.

Representative Synthesis Protocol

While a detailed, peer-reviewed laboratory synthesis protocol for **Acid Blue 113** is not readily available in the literature, the following representative procedure is based on established methods for azo dye synthesis.

Step 1: Synthesis of the Monoazo Intermediate

- Diazotization of 3-Aminobenzenesulfonic Acid:
 - Dissolve a molar equivalent of 3-aminobenzenesulfonic acid in a dilute aqueous solution of sodium carbonate.
 - Cool the solution to 0-5°C in an ice-salt bath.

- Slowly add a concentrated aqueous solution of sodium nitrite with constant stirring, maintaining the temperature below 5°C.
- In a separate vessel, prepare a solution of hydrochloric acid and cool it to 0-5°C.
- Slowly add the cold amine-nitrite solution to the stirred hydrochloric acid, ensuring the temperature does not exceed 5°C. The formation of the diazonium salt is indicated by a positive reaction on starch-iodide paper.
- Coupling with 1-Naphthylamine:
 - Dissolve a molar equivalent of 1-naphthylamine in a dilute acidic solution (e.g., acetic acid).
 - Cool this solution to 0-5°C.
 - Slowly add the freshly prepared, cold diazonium salt solution to the 1-naphthylamine solution with vigorous stirring.
 - Maintain a slightly acidic pH to facilitate the coupling reaction.
 - Continue stirring for 1-2 hours in the cold. The formation of a colored precipitate indicates the formation of the intermediate.
 - Isolate the intermediate product by filtration and wash with cold water.

Step 2: Synthesis of **Acid Blue 113**

- Diazotization of the Monoazo Intermediate:
 - Suspend the monoazo intermediate from Step 1 in water and repeat the diazotization procedure as described above, using sodium nitrite and hydrochloric acid at 0-5°C.
- Coupling with 8-(Phenylamino)naphthalen-1-ol:
 - Dissolve a molar equivalent of 8-(phenylamino)naphthalen-1-ol in a dilute aqueous alkaline solution (e.g., sodium hydroxide or sodium carbonate).

- Cool the solution to 5-10°C.
- Slowly add the cold diazonium salt solution from the previous step with efficient stirring.
- The coupling reaction will result in the formation of the dark blue **Acid Blue 113** dye.
- The dye can be precipitated from the solution by the addition of sodium chloride ("salting out").
- Collect the final product by filtration, wash with a saturated sodium chloride solution, and dry.

Analytical Protocols

UV-Visible Spectrophotometry for Determination of λ_{max}

A common method for characterizing **Acid Blue 113** is through UV-Visible spectrophotometry to determine its maximum absorbance wavelength (λ_{max}).

- Preparation of Stock Solution: Prepare a stock solution of **Acid Blue 113** by accurately weighing the dye powder and dissolving it in deionized water to a known concentration (e.g., 100 mg/L).
- Preparation of Working Solutions: Prepare a series of dilutions from the stock solution.
- Spectrophotometric Analysis:
 - Use a calibrated UV-Visible spectrophotometer.
 - Scan the absorbance of a diluted solution of **Acid Blue 113** over a wavelength range of approximately 400-700 nm.
 - The wavelength at which the highest absorbance is recorded is the λ_{max} . For **Acid Blue 113**, this is typically around 566 nm.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Degradation Studies

HPLC is frequently used to assess the purity of **Acid Blue 113** and to monitor its degradation into smaller metabolites.

- **Instrumentation:** A standard HPLC system equipped with a UV-Vis or photodiode array (PDA) detector and a C18 column is typically used.
- **Mobile Phase:** A gradient elution is often employed, using a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).
- **Sample Preparation:** Dissolve a small, accurately weighed amount of the dye in the mobile phase or a suitable solvent.
- **Analysis:** Inject the sample into the HPLC system. The retention time of the main peak corresponds to **Acid Blue 113**. The appearance of new peaks at different retention times can indicate the presence of impurities or degradation products.

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References

- 1. worlddyevariety.com [worlddyevariety.com]
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